molecular formula C15H21N3O3S B494991 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide CAS No. 873671-50-2

3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide

Cat. No.: B494991
CAS No.: 873671-50-2
M. Wt: 323.4g/mol
InChI Key: PAISPIVQNOOXEH-UHFFFAOYSA-N
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Description

3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide is a compound that features an imidazole ring, a methoxy group, and a sulfonamide group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide typically involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole ring.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and sulfonamide groups enhances its solubility and potential interactions with biological targets .

Properties

IUPAC Name

3-ethyl-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-3-13-11-14(5-6-15(13)21-2)22(19,20)17-7-4-9-18-10-8-16-12-18/h5-6,8,10-12,17H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAISPIVQNOOXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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